(7-bromoquinolin-4-yl) trifluoromethanesulfonate
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Overview
Description
(7-bromoquinolin-4-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5BrF3NO3S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromoquinolin-4-yl) trifluoromethanesulfonate typically involves the bromination of quinoline derivatives followed by the introduction of the trifluoromethanesulfonate group. One common method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform to obtain 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves large-scale bromination and sulfonation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-bromoquinolin-4-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.
Scientific Research Applications
(7-bromoquinolin-4-yl) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-bromoquinolin-4-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonate group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activities. The bromine atom and quinoline ring contribute to the compound’s overall electronic properties, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
7-Bromoquinolin-4(1H)-one: Another brominated quinoline derivative with different functional groups.
8-(Trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate: A similar compound with a trifluoromethyl group instead of a bromine atom.
Uniqueness
(7-bromoquinolin-4-yl) trifluoromethanesulfonate is unique due to the presence of both a bromine atom and a trifluoromethanesulfonate group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H5BrF3NO3S |
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Molecular Weight |
356.12 g/mol |
IUPAC Name |
(7-bromoquinolin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-6-1-2-7-8(5-6)15-4-3-9(7)18-19(16,17)10(12,13)14/h1-5H |
InChI Key |
NWIGASKXUUDDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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